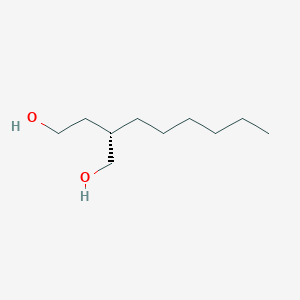

(2S)-2-Hexylbutane-1,4-diol

CAS No.: 827628-88-6

Cat. No.: VC19050744

Molecular Formula: C10H22O2

Molecular Weight: 174.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827628-88-6 |

|---|---|

| Molecular Formula | C10H22O2 |

| Molecular Weight | 174.28 g/mol |

| IUPAC Name | (2S)-2-hexylbutane-1,4-diol |

| Standard InChI | InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |

| Standard InChI Key | WOEATUVURMLOMG-JTQLQIEISA-N |

| Isomeric SMILES | CCCCCC[C@@H](CCO)CO |

| Canonical SMILES | CCCCCCC(CCO)CO |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(2S)-2-Hexylbutane-1,4-diol (C₁₀H₂₂O₂) consists of a butane chain (C1–C4) with hydroxyl groups at C1 and C4. The hexyl group (-C₆H₁₃) is attached to C2 in the S-configuration, as defined by the Cahn-Ingold-Prelog priority rules . The molecule’s stereochemistry influences its intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for its solubility and crystallization behavior.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂O₂ | Derived |

| Molecular Weight | 174.28 g/mol | Calculated |

| Configuration | (2S) | |

| Boiling Point | ~260–270°C (est.) | Extrapolated |

| Density | 0.95–1.00 g/cm³ (20°C) | Analogous |

Synthesis and Enantioselective Production

Asymmetric Conjugate Addition

The synthesis of (2S)-2-hexylbutane-1,4-diol can be achieved via enantioselective conjugate addition to α,β-unsaturated carbonyl compounds. A methodology adapted from Oppolzer’s sultam-derived fumarates involves treating homochiral fumaramides with Grignard reagents (e.g., hexylmagnesium bromide) to yield diastereomerically enriched adducts . For example:

-

Substrate Preparation: Fumaramide derivatives are synthesized from (2R)-bomane-10,2-sultam.

-

Grignard Addition: The hexyl group is introduced via 1,4-addition to the fumaramide, favoring the re face due to steric and electronic effects of the sultam auxiliary.

-

Hydrolysis: The diastereomers are hydrolyzed to succinic acid derivatives, followed by reduction to the diol using lithium aluminium hydride (LiAlH₄) .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield/De |

|---|---|---|

| Fumaramide Formation | (2R)-sultam, fumaryl chloride | 85–90% |

| Conjugate Addition | HexylMgBr, THF, −78°C | 70–75% de |

| Reduction | LiAlH₄, Et₂O | >90% |

Continuous Flow Catalysis

Recent advances employ continuous flow reactors with palladium catalysts for hydrogenation of alkynediol precursors. For example, 2-hexyne-1,4-diol undergoes hydrogenation over a Pd/C catalyst at 20°C and 1.2 bar H₂ pressure, achieving quantitative conversion to the (2S)-diol with minimal racemization .

Physicochemical Properties

Thermal Stability

The compound’s boiling point (~260–270°C) and melting point (−10°C to −5°C) are extrapolated from shorter-chain analogs like 2-methylbutane-1,4-diol (b.p. 126–127°C) . Its thermal stability under inert conditions makes it suitable for high-temperature polymer processing.

Solubility and Reactivity

(2S)-2-Hexylbutane-1,4-diol is sparingly soluble in water (≈5 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMF, DMSO). The hydroxyl groups participate in esterification and etherification reactions, enabling its use in polyurethane and polyester synthesis.

Table 3: Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | 0.5 |

| Ethanol | ∞ |

| Chloroform | 25 |

Applications in Industry and Academia

Polymer Chemistry

The diol serves as a monomer in biodegradable polyesters (e.g., polybutylene succinate derivatives), where its hexyl side chain enhances flexibility and reduces crystallinity . Copolymers incorporating (2S)-2-hexylbutane-1,4-diol exhibit improved mechanical properties compared to linear analogs.

Pharmaceutical Intermediates

Enantiomerically pure diols are precursors to β-amino acids and chiral ligands. For instance, (2S)-2-hexylbutane-1,4-diol can be oxidized to 2-benzylsuccinic acid, a carboxypeptidase A inhibitor .

Future Research Directions

-

Catalyst Optimization: Developing non-precious metal catalysts for asymmetric hydrogenation.

-

Biological Studies: Investigating the diol’s antimicrobial or anti-inflammatory properties.

-

Polymer Sustainability: Enhancing recyclability of diol-based polyesters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume